5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 93972-62-4
VCID: VC17349210
InChI: InChI=1S/C14H12ClN3S/c1-8-2-3-9(6-10(8)16)13-14(18-7-17-13)11-4-5-12(15)19-11/h2-7H,16H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H12ClN3S
Molecular Weight: 289.8 g/mol

5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline

CAS No.: 93972-62-4

Cat. No.: VC17349210

Molecular Formula: C14H12ClN3S

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline - 93972-62-4

Specification

CAS No. 93972-62-4
Molecular Formula C14H12ClN3S
Molecular Weight 289.8 g/mol
IUPAC Name 5-[5-(5-chlorothiophen-2-yl)-1H-imidazol-4-yl]-2-methylaniline
Standard InChI InChI=1S/C14H12ClN3S/c1-8-2-3-9(6-10(8)16)13-14(18-7-17-13)11-4-5-12(15)19-11/h2-7H,16H2,1H3,(H,17,18)
Standard InChI Key TTZQZESGUQMUES-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=C(S3)Cl)N

Introduction

5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline is a complex organic compound featuring a thiophene ring attached to an imidazole moiety, which is further linked to an aniline group. This compound belongs to the class of heterocyclic compounds, characterized by the presence of rings containing atoms other than carbon, such as nitrogen and sulfur. It is of interest in various fields, including pharmaceuticals and materials science, due to its unique electronic and chemical properties.

Chemical Formula and Molecular Weight

  • Chemical Formula: C14H12ClN3S

  • Molecular Weight: Not explicitly stated in the search results, but can be calculated based on the formula.

Synonyms and Identifiers

  • CAS Number: 87035-03-8 (also noted as 93972-62-4 for similar compounds)

  • Synonyms: 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline, 5-[5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl]-2-methylaniline

Synthesis and Reactivity

The synthesis of 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline likely involves multi-step reactions starting from commercially available thiophene and imidazole derivatives. The presence of chlorine in the thiophene ring enhances the compound's reactivity, making it suitable for various chemical transformations.

Applications and Research Findings

This compound is part of a broader class of heterocyclic compounds that have been explored for their potential applications in pharmaceuticals and materials science. The specific applications of 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline are not detailed in the available literature, but its structure suggests potential biological activity or utility in organic synthesis.

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